molecular formula C19H16F2N4O2 B6251926 2-fluoro-5-{3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]piperidine-1-carbonyl}pyridine CAS No. 915225-92-2

2-fluoro-5-{3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]piperidine-1-carbonyl}pyridine

Cat. No. B6251926
CAS RN: 915225-92-2
M. Wt: 370.4
InChI Key:
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Description

2-fluoro-5-{3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]piperidine-1-carbonyl}pyridine is a useful research compound. Its molecular formula is C19H16F2N4O2 and its molecular weight is 370.4. The purity is usually 96.
BenchChem offers high-quality 2-fluoro-5-{3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]piperidine-1-carbonyl}pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-fluoro-5-{3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]piperidine-1-carbonyl}pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-fluoro-5-{3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]piperidine-1-carbonyl}pyridine' involves the synthesis of the piperidine-1-carbonyl intermediate, followed by the synthesis of the 5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl intermediate, and finally the coupling of the two intermediates to form the final compound.", "Starting Materials": [ "2-fluoropyridine", "piperidine", "4-fluorobenzaldehyde", "hydrazine hydrate", "acetic anhydride", "phosphorus pentoxide", "thionyl chloride", "triethylamine", "N,N-dimethylformamide", "ethyl acetate", "sodium bicarbonate", "magnesium sulfate", "chloroform", "sodium hydroxide", "acetonitrile", "ethyl ether" ], "Reaction": [ "Step 1: Synthesis of piperidine-1-carbonyl intermediate", "a. React piperidine with acetic anhydride to form N-acetylpiperidine", "b. React N-acetylpiperidine with phosphorus pentoxide and thionyl chloride to form N-chloroacetylpiperidine", "c. React N-chloroacetylpiperidine with hydrazine hydrate to form piperidine-1-carbonyl intermediate", "Step 2: Synthesis of 5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl intermediate", "a. React 4-fluorobenzaldehyde with hydrazine hydrate to form 4-fluorobenzaldehyde hydrazone", "b. React 4-fluorobenzaldehyde hydrazone with phosphorus pentoxide and thionyl chloride to form 4-fluorobenzaldehyde hydrazone chloride", "c. React 4-fluorobenzaldehyde hydrazone chloride with sodium bicarbonate and N,N-dimethylformamide to form 5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl intermediate", "Step 3: Coupling of piperidine-1-carbonyl intermediate and 5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl intermediate", "a. React piperidine-1-carbonyl intermediate with triethylamine and chloroform to form piperidine-1-carbonyl chloride", "b. React piperidine-1-carbonyl chloride with 5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl intermediate in the presence of sodium hydroxide and acetonitrile to form the final compound, 2-fluoro-5-{3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]piperidine-1-carbonyl}pyridine" ] }

CAS RN

915225-92-2

Product Name

2-fluoro-5-{3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]piperidine-1-carbonyl}pyridine

Molecular Formula

C19H16F2N4O2

Molecular Weight

370.4

Purity

96

Origin of Product

United States

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